N-(4-Bromophenyl)-2,2-dimethylpropanamide

Solid-State Characterization Crystallinity Purity Assessment

Choose N-(4-Bromophenyl)-2,2-dimethylpropanamide (CAS 24109-06-6) for its unique para-bromine handle enabling regioselective Suzuki-Miyaura couplings and directed ortho-metalation—reactivity that chloro/fluoro analogs cannot replicate. The bulky tert-butyl pivalamide group enhances crystallization (mp 154°C, density 1.36 g/cm³), simplifying purification and storage. This building block delivers precise, linearly extended biaryl architectures for medicinal chemistry and materials science. Standard commercial purity: ≥95%.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 24109-06-6
Cat. No. B182444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl)-2,2-dimethylpropanamide
CAS24109-06-6
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=C(C=C1)Br
InChIInChI=1S/C11H14BrNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)
InChIKeyZXYSRVSPDUSHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-2,2-dimethylpropanamide (CAS 24109-06-6): Core Identity and Procurement-Relevant Specifications


N-(4-Bromophenyl)-2,2-dimethylpropanamide (CAS 24109-06-6, synonym: 4-bromopivalanilide, molecular formula C₁₁H₁₄BrNO, MW 256.14 g/mol) [1] is a para-brominated pivalamide derivative characterized by a sterically hindered tert-butyl group adjacent to the amide carbonyl [2]. Its standard commercial purity is ≥95% . As an aromatic amide with a reactive bromine handle, it serves primarily as a versatile synthetic intermediate and building block in organic and medicinal chemistry .

Why N-(4-Bromophenyl)-2,2-dimethylpropanamide Cannot Be Replaced by Other Halo-Pivalamides


Within the halo-pivalamide class, substitution at the phenyl ring—whether by halogen exchange or positional isomerism—is not a benign modification. The specific combination of a para-bromine and a bulky pivalamide group directly dictates physicochemical properties such as melting point, density, and lipophilicity , which in turn governs solubility, crystallization behavior, and reactivity in cross-coupling reactions . The para-bromine atom serves as a precise handle for regioselective transformations (e.g., Suzuki-Miyaura couplings) that chloro- or fluoro-analogs cannot match due to differences in bond strength and oxidative addition kinetics . Furthermore, the steric hindrance imparted by the tert-butyl group is conserved across the series but exerts differential conformational effects depending on the halogen substituent, as evidenced by crystallographic data on related fluoro-analogs showing distinct dihedral angles [1]. The quantitative data below demonstrate that seemingly minor structural variations translate into measurable, application-critical differences that preclude generic substitution.

N-(4-Bromophenyl)-2,2-dimethylpropanamide (CAS 24109-06-6): A Quantitative Evidence Guide for Differentiated Procurement


Melting Point Differentiation: 4-Bromo vs. 4-Chloro Pivalamide

N-(4-Bromophenyl)-2,2-dimethylpropanamide exhibits a melting point of 154 °C . In contrast, the closely related 4-chloro analog, N-(4-chlorophenyl)-2,2-dimethylpropanamide, displays a measurably lower melting point of 152 °C .

Solid-State Characterization Crystallinity Purity Assessment

Density and Packing Efficiency: Bromine vs. Fluorine Impact

The 4-bromo derivative possesses a density of 1.36 g/cm³ . In comparison, the 4-fluoro analog, N-(4-fluorophenyl)-2,2-dimethylpropanamide, has a calculated density of approximately 1.18 g/cm³ (based on crystal data: M = 195.23, V = 1101.2 ų, Z = 4) [1].

Physical Property Formulation Material Science

Solid-State Conformation: Intermolecular Packing Motifs

Single-crystal X-ray diffraction of the 4-fluoro analog reveals that crystal packing is governed by N–H···O hydrogen bonds, resulting in chains of molecules parallel to the c-axis. The dihedral angle between the phenyl ring and the amide group is 39.1(3)° [1]. For N-(4-bromophenyl)-2,2-dimethylpropanamide, the larger bromine atom and its distinct polarizability are expected to alter these intermolecular interactions, potentially leading to different packing motifs, although direct crystallographic data for the target compound is not currently available in the open literature.

Crystallography Polymorph Prediction Process Chemistry

Regiochemical Purity: The 4-Bromo vs. 2-Bromo Isomer Distinction

N-(4-Bromophenyl)-2,2-dimethylpropanamide (CAS 24109-06-6) is a well-defined para-substituted isomer [1]. In contrast, its ortho-substituted counterpart, N-(2-bromophenyl)-2,2-dimethylpropanamide (CAS 65854-92-4) , represents a distinct chemical entity with a reported melting point of 133 °C , which is 21 °C lower than the 4-bromo isomer.

Synthetic Intermediate Cross-Coupling Regioselectivity

N-(4-Bromophenyl)-2,2-dimethylpropanamide (CAS 24109-06-6): Optimal Research and Industrial Application Scenarios


Suzuki-Miyaura Cross-Coupling for Linear Architectures

The para-bromine atom in N-(4-bromophenyl)-2,2-dimethylpropanamide provides an ideal oxidative addition partner for Pd(0) catalysts in Suzuki-Miyaura couplings . This regiochemical precision, evidenced by the clear difference in melting point from its ortho isomer , ensures the creation of linearly extended biaryl systems without the steric complications introduced by ortho substitution. The sterically bulky pivalamide group, which does not interfere with the coupling event, can subsequently be hydrolyzed to reveal a free amine or further derivatized, making this compound a preferred building block for the synthesis of para-substituted aromatic libraries, including potential pharmacophores and liquid crystalline monomers .

Crystalline Solid-Phase Synthesis and Processing

The higher melting point (154 °C) and density (1.36 g/cm³) of the 4-bromo derivative, relative to its 4-chloro analog (152 °C) and 4-fluoro analog (~1.18 g/cm³) , make it a more robust candidate for processes requiring stable crystalline intermediates. These properties, which stem from the specific para-bromo substitution pattern , facilitate easier handling, purification via recrystallization, and long-term storage with reduced risk of polymorphic transitions. This is particularly advantageous in multistep synthetic sequences where isolation and characterization of intermediates are critical for maintaining overall process yield and purity.

Scaffold for Halogen-Directed Metalation and Functionalization

The 4-bromophenyl moiety can act as a directing group or a site for halogen-metal exchange (e.g., with n-BuLi), enabling the introduction of electrophiles at the ortho position. The steric bulk of the adjacent tert-butyl group in the pivalamide can enhance the regioselectivity of such directed ortho-metalation (DoM) reactions. This reactivity profile, which is distinct from that of the smaller fluorine or chlorine analogs due to the size and polarizability of bromine , allows for the controlled synthesis of highly substituted aromatic compounds with a defined substitution pattern, a key requirement in the preparation of complex bioactive molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Bromophenyl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.